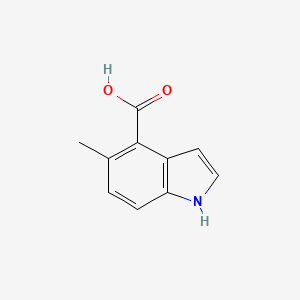

5-methyl-1H-indole-4-carboxylic acid

Description

BenchChem offers high-quality 5-methyl-1H-indole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1H-indole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-1H-indole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUCBSBKXSNLIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-methyl-1H-indole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1][2] Among the vast family of indole derivatives, 5-methyl-1H-indole-4-carboxylic acid represents a synthetically accessible yet underexplored molecule with significant therapeutic potential. The strategic placement of a methyl group at the 5-position and a carboxylic acid at the 4-position offers unique electronic and steric properties that can be exploited for targeted drug design. This guide provides a comprehensive overview of 5-methyl-1H-indole-4-carboxylic acid, detailing a plausible synthetic route, predicting its spectroscopic characteristics, and exploring its potential applications in drug discovery, particularly in the development of novel enzyme inhibitors and modulators of biological pathways.

Chemical Structure and Properties

5-methyl-1H-indole-4-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C₁₀H₉NO₂ and a predicted molecular weight of 175.18 g/mol . Its structure features a bicyclic system comprising a benzene ring fused to a pyrrole ring, with a methyl substituent at the C5 position and a carboxylic acid group at the C4 position.

Caption: Chemical structure of 5-methyl-1H-indole-4-carboxylic acid.

The presence of both a hydrogen bond donor (the indole N-H) and a hydrogen bond acceptor (the carboxylic acid) suggests the potential for strong intermolecular interactions, influencing its solid-state properties such as melting point and solubility. The indole ring system is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position.[2]

Proposed Synthesis

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic approach points to (4-methylphenyl)hydrazine and a suitable four-carbon carbonyl compound bearing a carboxylic acid or a precursor group as the key starting materials.

Step-by-Step Experimental Protocol (Predictive)

-

Formation of the Hydrazone:

-

(4-methylphenyl)hydrazine is reacted with a suitable keto-acid, such as levulinic acid, in a suitable solvent like ethanol.

-

The reaction mixture is typically stirred at room temperature or gently warmed to facilitate the condensation reaction and formation of the corresponding hydrazone.

-

-

Fischer Indole Cyclization:

-

The formed hydrazone is then subjected to acid-catalyzed cyclization. A variety of acids can be employed, including Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), or Lewis acids such as zinc chloride.[3][6]

-

The reaction is heated to promote the key[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring.[4]

-

-

Work-up and Purification:

-

The reaction mixture is cooled and neutralized.

-

The crude product is extracted into an organic solvent.

-

Purification is achieved through techniques such as recrystallization or column chromatography to yield pure 5-methyl-1H-indole-4-carboxylic acid.

-

Caption: Proposed synthetic workflow for 5-methyl-1H-indole-4-carboxylic acid.

Spectroscopic Characterization (Predictive)

Due to the absence of published experimental data, the following spectroscopic characteristics are predicted based on the analysis of structurally related compounds, including 5-methyl-1H-indole-2-carboxylic acid, indole-4-carboxylic acid, and methyl indole-4-carboxylate.[7][8][9]

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Indole N-H: broad singlet, ~11-12 ppm; Aromatic protons: complex multiplet pattern in the range of 7-8 ppm; Methyl protons: singlet, ~2.4 ppm; Carboxylic acid proton: broad singlet, >12 ppm. |

| ¹³C NMR | Carbonyl carbon: ~170 ppm; Aromatic carbons: 110-140 ppm; Methyl carbon: ~20 ppm. |

| IR Spectroscopy | O-H stretch (carboxylic acid): broad band, 2500-3300 cm⁻¹; C=O stretch: 1680-1710 cm⁻¹; N-H stretch: ~3400 cm⁻¹; Aromatic C-H and C=C stretches: characteristic bands in the fingerprint region.[10][11] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 175. A significant fragment would be the loss of COOH (m/z = 130).[12][13] |

Potential Applications in Drug Discovery

The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] The unique substitution pattern of 5-methyl-1H-indole-4-carboxylic acid suggests several promising avenues for drug discovery.

Enzyme Inhibition

Indole carboxylic acid derivatives have been successfully developed as inhibitors of various enzymes.[14] The carboxylic acid moiety can act as a key binding group, forming hydrogen bonds or ionic interactions with active site residues. The 5-methylindole core can provide crucial hydrophobic and aromatic interactions. Potential enzyme targets include:

-

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are involved in tryptophan metabolism and are implicated in cancer immune evasion. Indole-2-carboxylic acid derivatives have shown promise as dual inhibitors of IDO1 and TDO.[14]

-

Cyclooxygenase (COX) Enzymes: As potent anti-inflammatory agents, some indole derivatives function by inhibiting COX enzymes.[15]

-

HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[16]

Caption: Potential role as an enzyme inhibitor in a therapeutic pathway.

Modulation of Cellular Signaling Pathways

The indole nucleus can serve as a scaffold for compounds that modulate protein-protein interactions or bind to receptors involved in cell signaling. The specific substitution pattern of 5-methyl-1H-indole-4-carboxylic acid could be tailored to achieve selectivity for particular targets.

Conclusion

5-methyl-1H-indole-4-carboxylic acid, while not extensively studied, represents a molecule of significant interest for medicinal chemists and drug discovery professionals. Based on established synthetic methodologies and the known biological activities of related indole derivatives, it is a promising scaffold for the development of novel therapeutics. The predictive synthetic and spectroscopic data provided in this guide offer a solid foundation for initiating research into this intriguing compound. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully unlock its therapeutic potential.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.

-

Wikipedia. Fischer indole synthesis. Available online: [Link] (accessed on 2024-01-02).

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available online: [Link] (accessed on 2024-01-02).

-

SciSpace. Fischer indole synthesis in the absence of a solvent. Available online: [Link] (accessed on 2024-01-02).

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available online: [Link] (accessed on 2024-01-02).

- Colonna, M.; Greci, L.; Poloni, M. Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules2020, 25, 2331.

-

MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available online: [Link] (accessed on 2024-01-02).

-

Scientia Iranica. First page Cover C-21(6). Available online: [Link] (accessed on 2024-01-02).

-

PMC. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available online: [Link] (accessed on 2024-01-02).

-

NIH. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Available online: [Link] (accessed on 2024-01-02).

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available online: [Link] (accessed on 2024-01-02).

-

ResearchGate. (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. Available online: [Link] (accessed on 2024-01-02).

-

PMC. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Available online: [Link] (accessed on 2024-01-02).

-

OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Available online: [Link] (accessed on 2024-01-02).

-

PubMed Central. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Available online: [Link] (accessed on 2024-01-02).

-

ResearchGate. FT-IR spectrum of control indole. | Download Scientific Diagram. Available online: [Link] (accessed on 2024-01-02).

-

PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Available online: [Link] (accessed on 2024-01-02).

-

5 Combination of 1H and 13C NMR Spectroscopy. Available online: [Link] (accessed on 2024-01-02).

-

PubChem. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867. Available online: [Link] (accessed on 2024-01-02).

-

IR Spectroscopy Tutorial: Carboxylic Acids. Available online: [Link] (accessed on 2024-01-02).

-

Preprints.org. Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Available online: [Link] (accessed on 2024-01-02).

-

NIST WebBook. Indole-2-carboxylic acid. Available online: [Link] (accessed on 2024-01-02).

-

ACS Publications. Synthesis and Infrared Spectra of Some Indole Compounds 1. Available online: [Link] (accessed on 2024-01-02).

-

OUCI. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Available online: [Link] (accessed on 2024-01-02).

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Available online: [Link] (accessed on 2024-01-02).

-

Methyl 1H-indole-3-carboxylate. Available online: [Link] (accessed on 2024-01-02).

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available online: [Link] (accessed on 2024-01-02).

-

ResearchGate. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Available online: [Link] (accessed on 2024-01-02).

-

PMC. Synthesis and Characterization of 4-Indolylcyanamide: A Potential IR Probe for Local Environment. Available online: [Link] (accessed on 2024-01-02).

-

Frontiers. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available online: [Link] (accessed on 2024-01-02).

-

MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Available online: [Link] (accessed on 2024-01-02).

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 7. 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 13C NMR [m.chemicalbook.com]

- 8. Indole-4-carboxylic acid(2124-55-2) 1H NMR [m.chemicalbook.com]

- 9. Methyl indole-4-carboxylate(39830-66-5) 1H NMR spectrum [chemicalbook.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. mdpi.com [mdpi.com]

- 13. Indole-2-carboxylic acid [webbook.nist.gov]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-methyl-1H-indole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methyl-1H-indole-4-carboxylic acid (CAS Number: 1360950-77-1), a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific data for this particular isomer is emerging, this document synthesizes foundational knowledge from structurally related indole-4-carboxylic acids to offer valuable, field-proven insights. We will delve into its physicochemical properties, propose a robust synthetic pathway with detailed protocols, explore its potential biological significance based on established structure-activity relationships of the indole scaffold, and provide standardized methodologies for its characterization and analysis. This guide is intended to serve as a foundational resource to empower researchers in leveraging this molecule for novel discoveries.

Introduction: The Strategic Importance of the Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds[1]. Its unique aromatic and electronic properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects[2][3]. The strategic placement of substituents on the indole ring can profoundly modulate its biological activity, making compounds like 5-methyl-1H-indole-4-carboxylic acid valuable probes in drug discovery programs[1].

The 4-carboxylic acid substitution on the indole ring is of particular interest. It provides a handle for further chemical modifications, such as amidation or esterification, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapeutics. The addition of a methyl group at the 5-position can further influence the molecule's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic profile.

This guide will provide a detailed exploration of 5-methyl-1H-indole-4-carboxylic acid, offering both established data and expert-driven extrapolation to facilitate its application in research and development.

Physicochemical and Structural Properties

While extensive experimental data for 5-methyl-1H-indole-4-carboxylic acid is not yet widely published, we can infer its key properties based on its structure and data from its close analogs, such as methyl indole-4-carboxylate[4][5].

| Property | Value (Predicted/Inferred) | Source |

| CAS Number | 1360950-77-1 | |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.19 g/mol | |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; limited solubility in water. | Inferred from related indole carboxylic acids |

| Melting Point | Not yet determined experimentally. Likely >200 °C, similar to other indole carboxylic acids. | |

| pKa | Estimated to be around 4-5 for the carboxylic acid group. | General pKa for benzoic acid derivatives |

Synthesis and Purification: A Proposed Experimental Workflow

Diagram of the Proposed Synthetic Workflow

Caption: A generalized workflow for the synthesis of 5-methyl-1H-indole-4-carboxylic acid.

Step-by-Step Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of 1-methyl-1H-indole-4-carboxylic acid and is expected to be applicable with minor modifications[6].

Part 1: Synthesis of the Ester Precursor (Methyl 5-methyl-1H-indole-4-carboxylate)

This step would typically involve a named reaction for indole synthesis, such as the Fischer, Bartoli, or a palladium-catalyzed cyclization. The specifics of this step would depend on the chosen starting materials.

Part 2: Hydrolysis to the Carboxylic Acid

-

Reaction Setup: In a round-bottom flask, dissolve the methyl 5-methyl-1H-indole-4-carboxylate intermediate in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., a 5:1 v/v ratio).

-

Addition of Base: To the stirred solution, add an aqueous solution of lithium hydroxide (LiOH) (e.g., 2 M solution, 10-20 equivalents).

-

Reaction Monitoring: Stir the resulting mixture at a controlled temperature (e.g., 30-40 °C) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, remove the organic solvents under reduced pressure.

-

The remaining aqueous solution can be washed with a non-polar organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities.

-

Carefully adjust the pH of the aqueous layer to 5-6 using a dilute acid (e.g., 1 M HCl). This will protonate the carboxylate and cause the product to precipitate.

-

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude 5-methyl-1H-indole-4-carboxylic acid.

Part 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) or by column chromatography on silica gel if necessary.

Potential Biological Activity and Therapeutic Applications

The indole scaffold is a "privileged structure" in drug discovery, and its derivatives have shown a wide range of biological activities[3]. While specific biological data for 5-methyl-1H-indole-4-carboxylic acid is not yet available, we can extrapolate its potential applications based on the known pharmacology of related compounds.

Diagram of Potential Therapeutic Areas

Caption: Potential therapeutic areas for derivatives of 5-methyl-1H-indole-4-carboxylic acid.

-

Anticancer Activity: Many indole derivatives are known to exhibit potent anticancer properties by targeting various cellular pathways, including protein kinases and tubulin polymerization[8]. The 5-methyl-1H-indole-4-carboxylic acid scaffold could serve as a starting point for the development of novel kinase inhibitors or other anticancer agents.

-

Anti-inflammatory Effects: Indole-3-carboxylic acid derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX)[2]. The structural features of the target compound make it a candidate for similar investigations.

-

Antimicrobial Properties: The indole nucleus is present in many natural and synthetic compounds with antibacterial and antifungal activity. Derivatives of 5-methyl-1H-indole-4-carboxylic acid could be explored for their potential to combat infectious diseases.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

| Technique | Expected Observations | Purpose |

| ¹H NMR | Aromatic protons on the indole ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. | Structural elucidation and confirmation. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid. | Confirmation of the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. | Confirmation of molecular weight and formula. |

| HPLC | A single major peak indicating the purity of the compound. | Purity assessment and quantification. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, the O-H and C=O stretch of the carboxylic acid, and aromatic C-H stretches. | Identification of functional groups. |

Standard Protocol for HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

Conclusion and Future Directions

5-methyl-1H-indole-4-carboxylic acid represents a promising, yet underexplored, building block for the development of novel chemical entities with potential applications in medicine and materials science. This guide has provided a comprehensive, albeit partially extrapolated, overview of its properties, synthesis, and potential applications. As research in this area progresses, it is anticipated that the specific biological activities and therapeutic potential of this compound and its derivatives will be further elucidated. The protocols and insights provided herein are intended to serve as a valuable starting point for researchers venturing into the exploration of this intriguing molecule.

References

- Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applic

- 5-Methyl-1H-indole-3-carboxylic acid - Chem-Impex. (URL: )

-

5-Methyl-1H-indole-3-carboxylic acid | C10H9NO2 | CID 18385291 - PubChem. (URL: [Link])

- The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential - Benchchem. (URL: )

-

Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed. (URL: [Link])

-

5-Methylindole | C9H9N | CID 11978 - PubChem. (URL: [Link])

-

Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. - RJPBCS. (URL: [Link])

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole - ResearchGate. (URL: [Link])

-

Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed. (URL: [Link])

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (URL: [Link])

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (URL: [Link])

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - NIH. (URL: [Link])

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (URL: [Link])

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (URL: [Link])

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. (URL: [Link])

- Process for preparation of 5-substituted indole derivatives - Google P

-

1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. (URL: [Link])

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. (URL: [Link])

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (URL: [Link])

-

Indole Inhibitors of MMP-13 for Arthritic Disorders - PMC - NIH. (URL: [Link])

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC - PubMed Central. (URL: [Link])

-

methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem. (URL: [Link])

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Methyl indole-4-carboxylate 99 39830-66-5 [sigmaaldrich.com]

- 5. methyl 1H-indole-4-carboxylate | C10H9NO2 | CID 2733668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-METHYL-1H-INDOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 8. innospk.com [innospk.com]

A Comprehensive Technical Guide to the Spectroscopic Profile of 5-methyl-1H-indole-4-carboxylic acid

Abstract: This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 5-methyl-1H-indole-4-carboxylic acid. In the absence of directly published experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds and established spectroscopic principles to construct a reliable, expected spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes detailed methodologies for data acquisition, an explanation of the underlying scientific principles, and predicted data summarized in clear, tabular format. The aim is to provide a robust reference for the identification, characterization, and quality control of 5-methyl-1H-indole-4-carboxylic acid.

Introduction: The Structural Elucidation Imperative

5-methyl-1H-indole-4-carboxylic acid is a substituted indole, a heterocyclic scaffold of immense importance in medicinal chemistry and materials science. Indole derivatives are core components of numerous pharmaceuticals and biologically active compounds.[1] Accurate structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful research or development application. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing its atomic connectivity and functional group composition.

This guide addresses the critical need for a spectroscopic reference for 5-methyl-1H-indole-4-carboxylic acid. By systematically predicting its signature in key analytical techniques, we provide a benchmark for researchers synthesizing or utilizing this compound. Our approach is grounded in the analysis of data from close structural relatives, such as indole-4-carboxylic acid and various 5-methyl-indole derivatives, ensuring a scientifically rigorous and practically useful resource.[2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of protons in a molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the known spectrum of indole-4-carboxylic acid, with shifts adjusted to account for the electronic effects of the C5-methyl group.[3] The methyl group is a weak electron-donating group, which is expected to cause a slight upfield shift (to lower ppm) for nearby aromatic protons, particularly H6.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H1 (N-H) | ~11.5 | broad singlet | - | Acidic proton, subject to exchange. Shift is concentration and solvent dependent. |

| H1' (COOH) | ~12.5 | broad singlet | - | Highly deshielded acidic proton of the carboxylic acid, often exchanges with water. |

| H2 | ~7.35 | triplet | J ≈ 2.5 | Coupled to H1 and H3. |

| H3 | ~7.80 | triplet | J ≈ 2.5 | Coupled to H1 and H2. Deshielded by anisotropic effect of the adjacent carboxylic acid. |

| H6 | ~7.05 | doublet | J ≈ 8.4 | Ortho-coupled to H7. Slightly shielded by the C5-methyl group. |

| H7 | ~7.50 | doublet | J ≈ 8.4 | Ortho-coupled to H6. |

| H5-CH₃ | ~2.40 | singlet | - | Protons of the methyl group. |

Caption: Predicted ¹H NMR assignments for 5-methyl-1H-indole-4-carboxylic acid.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility of the carboxylic acid and to allow for the observation of exchangeable N-H and COOH protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 2 seconds to allow for full relaxation of all protons.

-

Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative number of protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number and type of carbon atoms.

Predicted ¹³C NMR Spectrum

The predicted chemical shifts are derived from data for related structures like 5-methylindole-2-carboxylic acid and methyl 1H-indole-4-carboxylate, with adjustments for the different substituent positions.[4][5] The carboxylic acid carbon is expected to be significantly downfield, as are the carbons directly attached to the nitrogen and the carboxyl group.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C2 | ~125.0 | Pyrrole ring carbon adjacent to nitrogen. |

| C3 | ~128.5 | Pyrrole ring carbon, deshielded by adjacent C4-substituent. |

| C3a | ~122.0 | Bridgehead carbon. |

| C4 | ~129.5 | Aromatic carbon bearing the carboxylic acid group. |

| C5 | ~131.0 | Aromatic carbon bearing the methyl group. |

| C6 | ~123.0 | Aromatic methine carbon. |

| C7 | ~112.0 | Aromatic methine carbon, shielded by the indole nitrogen. |

| C7a | ~136.0 | Bridgehead carbon adjacent to nitrogen. |

| C5-CH₃ | ~21.0 | Methyl carbon. |

| COOH | ~170.0 | Carboxylic acid carbonyl carbon. |

Caption: Predicted ¹³C NMR assignments for 5-methyl-1H-indole-4-carboxylic acid.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR. Use 20-50 mg of the compound in ~0.7 mL of DMSO-d₆ in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or higher) spectrometer.

-

The spectral width should typically be set from 0 to 220 ppm.

-

A 90-degree pulse angle is standard.

-

A relaxation delay of 2-5 seconds is used.

-

Due to the low natural abundance of ¹³C, a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

-

Spectral Editing (DEPT): Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to aid in peak assignment.

-

DEPT-90: Shows only CH (methine) carbons.

-

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons (like C3a, C4, C5, C7a, and COOH) will be absent from DEPT spectra.[5]

-

-

Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.

Predicted IR Spectrum

The IR spectrum of 5-methyl-1H-indole-4-carboxylic acid is expected to be dominated by the characteristic absorptions of the N-H group of the indole and the O-H and C=O groups of the carboxylic acid. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which leads to a very broad O-H absorption and a slight lowering of the C=O stretching frequency.[6]

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Vibrational Mode | Intensity | Comments |

|---|---|---|---|

| ~3400 | N-H stretch | Medium | Characteristic of the indole N-H group.[7] |

| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | The hallmark of a hydrogen-bonded carboxylic acid dimer.[6] |

| ~1680 | C=O stretch (Carboxylic Acid) | Strong | Lower frequency due to hydrogen bonding and conjugation with the aromatic ring.[8] |

| ~1600, ~1450 | C=C stretch (Aromatic) | Medium-Strong | Multiple bands are expected for the indole ring system. |

| ~1250 | C-O stretch | Strong | Coupled with O-H in-plane bending. |

| ~920 | O-H bend (out-of-plane) | Medium, Broad | Another characteristic band for carboxylic acid dimers. |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Grind a small amount (~1-2 mg) of the dry sample with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply pressure (typically several tons) to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber first.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to the predicted values.

Caption: Standard workflow for acquiring an FT-IR spectrum via the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum

The molecular formula for 5-methyl-1H-indole-4-carboxylic acid is C₁₀H₉NO₂. The exact mass can be calculated for high-resolution mass spectrometry (HRMS), which is crucial for confirming the elemental composition. The fragmentation pattern will likely involve characteristic losses from both the indole ring and the carboxylic acid moiety.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z (predicted) | Ion | Comments |

|---|---|---|

| 176.0655 | [M+H]⁺ | Protonated molecular ion. Expected base peak in ESI+. |

| 175.0633 | [M]⁺˙ | Molecular ion (more common in EI). |

| 158.0550 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule. |

| 130.0651 | [M+H - H₂O - CO]⁺ or [M+H - COOH]⁺ | Subsequent loss of carbon monoxide or initial loss of the carboxyl radical. A very common fragmentation pathway for indoles and carboxylic acids.[9] |

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount (0.1%) of formic acid to promote protonation ([M+H]⁺ formation).

-

Instrumentation: The analysis is typically performed on a quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal.

-

Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

High-Resolution MS (HRMS): For unambiguous formula determination, acquire the spectrum on a high-resolution instrument (e.g., TOF or Orbitrap). The measured exact mass should be within 5 ppm of the calculated theoretical mass.

Caption: Simplified predicted fragmentation pathway in positive-ion ESI-MS.

Conclusion

This guide presents a comprehensive, predicted spectroscopic profile for 5-methyl-1H-indole-4-carboxylic acid. By leveraging data from analogous compounds and fundamental principles, we have established a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS analysis. The detailed protocols provide a framework for the empirical acquisition and validation of this data. This document serves as a foundational reference for any researcher engaged in the synthesis, purification, or application of this important indole derivative, ensuring a higher standard of quality control and structural verification.

References

-

Supporting information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (n.d.). American Chemical Society. Retrieved from [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. (2020). Royal Society of Chemistry. Retrieved from [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]

-

Kaushik, N. K., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Retrieved from [Link]

-

Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. (2015). ResearchGate. Retrieved from [Link]

-

Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. (2017). The Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. (2019). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1H-indole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2021). ACS Omega. Retrieved from [Link]

-

Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-indole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Fuson, R. C., & Zirkle, C. L. (1949). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... (n.d.). ResearchGate. Retrieved from [Link]

-

FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

-

Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 2. 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 1H NMR spectrum [chemicalbook.com]

- 3. Indole-4-carboxylic acid(2124-55-2) 1H NMR spectrum [chemicalbook.com]

- 4. 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 13C NMR [m.chemicalbook.com]

- 5. tetratek.com.tr [tetratek.com.tr]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Predicted Biological Activity of 5-methyl-1H-indole-4-carboxylic acid

For: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This guide provides a comprehensive predictive analysis of the biological potential of a specific, yet under-investigated derivative: 5-methyl-1H-indole-4-carboxylic acid. In the absence of direct experimental data, this document leverages a predictive approach, grounded in the principles of chemical similarity and structure-activity relationships, to forecast its likely biological activities and therapeutic targets.[2] We will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent, drawing parallels with structurally related indole carboxylic acids. Furthermore, this guide outlines detailed, actionable experimental protocols for the validation of these predicted activities and presents an in-silico prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this novel indole derivative.

Introduction to 5-methyl-1H-indole-4-carboxylic acid: A Molecule of Untapped Potential

The indole ring system is a privileged scaffold in drug discovery, renowned for its ability to mimic peptide structures and interact with a diverse range of biological targets.[1] Modifications to the indole core, such as the addition of methyl and carboxylic acid groups, can significantly modulate its physicochemical properties and biological activity. 5-methyl-1H-indole-4-carboxylic acid, the subject of this guide, is a structurally intriguing molecule for which, to date, no specific biological activity has been reported in peer-reviewed literature.

The strategic placement of a methyl group at the 5-position and a carboxylic acid at the 4-position of the indole ring suggests several avenues for biological interaction. The carboxylic acid moiety can act as a hydrogen bond donor and acceptor, or as a metal chelator, which is a common feature in many enzyme inhibitors. The methyl group can influence lipophilicity and steric interactions within a binding pocket.

Given the lack of direct data, this guide will employ a predictive framework based on the known biological activities of structurally analogous compounds, particularly other substituted indole carboxylic acids. This approach, rooted in the principles of medicinal chemistry, allows for the formulation of testable hypotheses regarding the therapeutic potential of 5-methyl-1H-indole-4-carboxylic acid.

Predicted Biological Activities and Therapeutic Targets

Based on the biological profiles of structurally related indole derivatives, we predict that 5-methyl-1H-indole-4-carboxylic acid is most likely to exhibit activity in the following therapeutic areas:

Anticancer Activity

The indole scaffold is a common feature in numerous anticancer agents.[3] Specifically, indole carboxylic acid derivatives have shown promise as inhibitors of key cancer-related targets.

-

Predicted Target: Myeloid cell leukemia-1 (Mcl-1)

-

Rationale: Tricyclic 2-indole carboxylic acids have been identified as potent inhibitors of Mcl-1, an anti-apoptotic protein overexpressed in many cancers.[4] The indole-4-carboxylic acid core of our target molecule may also be capable of forming key interactions within the BH3 binding groove of Mcl-1.

-

-

Predicted Target: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO)

-

Rationale: Indole-2-carboxylic acid derivatives have been developed as dual inhibitors of IDO1 and TDO, enzymes that play a crucial role in tumor immune evasion.[5] The structural similarity suggests that 5-methyl-1H-indole-4-carboxylic acid could also inhibit these enzymes.

-

Antimicrobial Activity

Indole and its derivatives have a long history of investigation as antimicrobial agents.[1] The 5-methylindole substructure, in particular, has demonstrated bactericidal properties.

-

Predicted Mechanism: Disruption of Bacterial Cell Membranes or Biofilm Formation

-

Rationale: 5-methylindole has been shown to possess bactericidal activity against various pathogens. While the exact mechanism is not fully elucidated, it is hypothesized to involve membrane disruption or interference with cellular signaling. The addition of the carboxylic acid group may modulate this activity.

-

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties, often through the inhibition of key inflammatory enzymes.

-

Predicted Target: Cyclooxygenase (COX) Enzymes

-

Rationale: The well-known NSAID, Indomethacin, is an indole derivative. The structural features of 5-methyl-1H-indole-4-carboxylic acid bear some resemblance to known COX inhibitors, suggesting it may interfere with the arachidonic acid cascade.

-

In-Silico ADMET Profile Prediction

An early assessment of a compound's pharmacokinetic and toxicity profile is crucial in drug discovery.[6] Using established computational models and web-based tools like ADMETlab and pkCSM, a preliminary ADMET profile for 5-methyl-1H-indole-4-carboxylic acid can be predicted.[6][7]

| Property | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability is predicted. |

| Caco-2 Permeability | Moderate to High | Likely to be absorbed across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Low to Moderate | May have limited central nervous system effects. |

| Plasma Protein Binding | High | Potential for drug-drug interactions. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Likely Inhibitor | Potential for metabolic drug-drug interactions. |

| CYP450 3A4 Inhibition | Possible Inhibitor | Potential for metabolic drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Unlikely Substrate | Primarily excreted through other pathways. |

| Toxicity | ||

| AMES Toxicity | Low Probability | Unlikely to be mutagenic. |

| hERG Inhibition | Low to Moderate Risk | Further cardiac safety assessment is recommended. |

Note: These are in-silico predictions and require experimental validation.

Proposed Experimental Validation Protocols

The following section provides detailed, step-by-step protocols for validating the predicted biological activities of 5-methyl-1H-indole-4-carboxylic acid.

Anticancer Activity Validation

This initial screen will determine the cytotoxic effects of the compound on various cancer cell lines.

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., a panel representing different cancer types, such as MCF-7 for breast cancer, A549 for lung cancer, and a leukemia cell line like K562) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 5-methyl-1H-indole-4-carboxylic acid in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with DMSO or a solubilization buffer. Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

These assays will directly assess the inhibitory potential of the compound against the predicted molecular targets.

Protocol (General):

-

Reagents: Obtain recombinant human Mcl-1, IDO1, or TDO protein, along with their respective substrates and necessary co-factors.

-

Assay Setup: In a 96- or 384-well plate, combine the enzyme, a fluorescent or colorimetric substrate, and varying concentrations of 5-methyl-1H-indole-4-carboxylic acid in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a specified period.

-

Detection: Measure the product formation using a plate reader (fluorescence or absorbance).

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Activity Validation

This assay will determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

-

Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

-

Inoculum Preparation: Grow the bacteria in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: Prepare serial twofold dilutions of 5-methyl-1H-indole-4-carboxylic acid in the broth medium in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity Validation

This assay will measure the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Enzymes and Substrate: Use commercially available COX-1 and COX-2 enzyme kits, which typically include the enzyme, heme, and arachidonic acid as the substrate.

-

Assay Procedure: Follow the kit manufacturer's instructions. Generally, the compound is pre-incubated with the enzyme before the addition of arachidonic acid.

-

Detection: The production of prostaglandin E₂ (PGE₂) is measured, often using a colorimetric or fluorescent method.

-

Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition at various compound concentrations and determine the IC₅₀ values. This will also reveal the selectivity of the compound for COX-2 over COX-1.

Visualizing Predicted Pathways and Workflows

Predicted Anticancer Signaling Pathway

Caption: Predicted anticancer mechanisms of action.

Experimental Workflow for Biological Validation

Caption: A generalized workflow for validation.

Conclusion and Future Directions

While 5-methyl-1H-indole-4-carboxylic acid remains an uncharacterized molecule, this predictive guide provides a strong rationale for its investigation as a potential therapeutic agent. The structural alerts within its indole framework, coupled with the known bioactivities of related compounds, point towards promising anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental protocols outlined herein offer a clear and actionable path for the validation of these predictions. Successful validation of these activities would establish 5-methyl-1H-indole-4-carboxylic acid as a valuable new scaffold for drug discovery and development, warranting further investigation through lead optimization and in vivo studies.

References

-

Hu, Z., et al. (2022). 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus. PMC, NIH. [Link]

-

Ligand-based in silico target prediction. (2019). Oxford Academic. [Link]

-

Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. [Link]

-

Biernacki, K., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

VLS3D. (2025). ADMET predictions. [Link]

-

The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. (2024). Biosciences Biotechnology Research Asia. [Link]

-

ADMET-AI. (n.d.). [Link]

-

MolPredictX. (n.d.). bio.tools. [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). NIH. [Link]

-

ADMETlab 2.0. (n.d.). [Link]

-

GitHub. (n.d.). Bioactivity Prediction using the ChEMBL API. [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.). Expasy. [Link]

-

Certara. (n.d.). Drug Development Solutions. [Link]

-

Dassault Systèmes. (n.d.). Small Molecule Therapeutics Design. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. [Link]

-

ResearchGate. (n.d.). Examples of natural products and pharmaceuticals with indole or indole carboxylic acid core highlighted. [Link]

-

Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design. (2015). PMC, NIH. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC, NIH. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2024). MDPI. [Link]

-

PubChem. (n.d.). 1-Methylindole-3-carboxylic acid. [Link]

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 7. ADMETlab 2.0 [admetmesh.scbdd.com]

An In-Depth Technical Guide to 5-methyl-1H-indole-4-carboxylic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indole nucleus is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a vast array of biologically active compounds. While extensive research has focused on indole derivatives functionalized at the 2- and 3-positions, the unique substitution pattern of 5-methyl-1H-indole-4-carboxylic acid presents a distinct and underexplored area with significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-methyl-1H-indole-4-carboxylic acid and its derivatives, offering field-proven insights for researchers and drug development professionals.

The Strategic Importance of the 5-Methyl-1H-indole-4-carboxylic Acid Scaffold

The strategic placement of the methyl group at the 5-position and the carboxylic acid at the 4-position of the indole ring imparts unique physicochemical properties and offers distinct synthetic handles for derivatization. The methyl group can enhance metabolic stability and lipophilicity, while the carboxylic acid provides a versatile point for modification through esterification, amidation, and other coupling reactions. This combination allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of drug design.

Indole derivatives, in general, are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The specific substitution pattern of 5-methyl-1H-indole-4-carboxylic acid offers the potential to explore novel chemical space and develop compounds with improved potency and selectivity against various therapeutic targets.

Synthesis of the Core Scaffold and its Precursors

The synthesis of 5-methyl-1H-indole-4-carboxylic acid is not as widely documented as its 2- and 3-substituted isomers, necessitating a rational approach based on established indole synthetic methodologies. A key precursor for this synthesis is methyl indole-4-carboxylate.

Synthesis of Methyl Indole-4-carboxylate

A common route to methyl indole-4-carboxylate involves a multi-step process starting from methyl 2-methyl-3-nitrobenzoate.

Experimental Protocol: Synthesis of Methyl Indole-4-carboxylate [2]

-

Bromination: Methyl 2-methyl-3-nitrobenzoate is subjected to bromination using bromine and a radical initiator like dibenzoyl peroxide in a suitable solvent such as carbon tetrachloride under reflux and irradiation. This step yields methyl 2-bromomethyl-3-nitrobenzoate.

-

Wittig Salt Formation: The resulting benzylic bromide is reacted with triphenylphosphine in a solvent like chloroform under reflux to form the corresponding phosphonium salt, (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide.

-

Wittig Reaction: The phosphonium salt is then treated with a base to form the ylide, which undergoes an intramolecular Wittig reaction to yield methyl 2-ethenyl-3-nitrobenzoate.

-

Reductive Cyclization: The nitro group is reduced, and the indole ring is formed in a single step. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like iron in acetic acid. A more modern approach involves a palladium-catalyzed reductive cyclization using carbon monoxide.

Diagram: Synthetic Pathway to Methyl Indole-4-carboxylate

Caption: A representative synthetic route to methyl indole-4-carboxylate.

Hypothetical Synthesis of 5-methyl-1H-indole-4-carboxylic acid

A potential route could involve the Fischer indole synthesis using 4-methyl-2-carboxyphenylhydrazine and a suitable carbonyl compound. Alternatively, a route starting from a substituted aniline, such as 2-amino-5-methylbenzoic acid, could be explored. Further research and experimental validation are required to establish an optimized and efficient synthesis for this specific isomer.

Physicochemical and Spectroscopic Properties

The precise physicochemical properties of 5-methyl-1H-indole-4-carboxylic acid are not extensively reported. However, based on the properties of related indole carboxylic acids, it is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like ethanol and DMSO.

Table 1: Predicted and Known Properties of Indole Carboxylic Acid Isomers

| Property | 5-methyl-1H-indole-4-carboxylic acid (Predicted) | 5-methyl-1H-indole-2-carboxylic acid[3] | 5-methyl-1H-indole-3-carboxylic acid[4] |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂ | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol | 175.18 g/mol | 175.18 g/mol |

| Appearance | White to off-white solid | White to off-white powder | - |

| Melting Point | - | 236-238 °C (decomposes) | - |

| Boiling Point | - | 421.2 ± 25.0 °C at 760 mmHg | - |

| Density | - | 1.3 ± 0.1 g/cm³ | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents | Insoluble in water, soluble in ethanol (50 mg/ml) | - |

Spectroscopic data is crucial for the characterization of 5-methyl-1H-indole-4-carboxylic acid. While specific spectra for this compound are not widely published, the expected NMR and IR data can be predicted based on the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the indole NH proton, the aromatic protons on the benzene and pyrrole rings, and the methyl protons. The coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic acid carbon, the carbons of the indole ring system, and the methyl carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H and O-H stretching of the carboxylic acid, the C=O stretching of the carboxyl group, and the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Derivatives of 5-methyl-1H-indole-4-carboxylic acid and their Potential Applications

The true potential of 5-methyl-1H-indole-4-carboxylic acid lies in its utility as a scaffold for generating a diverse library of derivatives with potential therapeutic applications. The carboxylic acid moiety serves as a key functional group for derivatization.

Ester and Amide Derivatives

Esterification and amidation of the carboxylic acid group are fundamental transformations that allow for the introduction of a wide range of substituents. These modifications can significantly impact the compound's solubility, membrane permeability, and ability to interact with biological targets. For example, the synthesis of various ester and amide derivatives of other indole carboxylic acids has led to the discovery of potent antimicrobial and anticancer agents.[5]

Experimental Protocol: General Procedure for Esterification

-

Dissolve 5-methyl-1H-indole-4-carboxylic acid in a suitable alcohol (e.g., methanol, ethanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

-

Purify the product by column chromatography or recrystallization.

Diagram: Derivatization of 5-methyl-1H-indole-4-carboxylic acid

Sources

Discovery and history of 5-methyl-1H-indole-4-carboxylic acid

An In-Depth Technical Guide to the Synthesis and Potential of 5-Methyl-1H-indole-4-carboxylic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus represents one of the most important "privileged structures" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Positional isomerism of substituents on this bicyclic scaffold dramatically influences its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of 5-methyl-1H-indole-4-carboxylic acid, a sparsely documented but synthetically accessible derivative. While a singular "discovery" event for this specific molecule is not prominent in historical records, its existence is a direct consequence of foundational synthetic methodologies in organic chemistry. This document delineates the historical context of its parent scaffold, details plausible synthetic routes with step-by-step protocols, provides a comparative analysis of its physicochemical properties, and explores its potential in drug discovery based on the established significance of related indole-4-carboxylic acid derivatives.

Part 1: The Indole Nucleus: A Century of Significance

The story of indole chemistry began in 1866 when Adolf von Baeyer first synthesized the parent heterocycle by reducing oxindole with zinc dust.[3] This seminal work unlocked a new field of organic chemistry. The indole scaffold's unique electronic properties and its ability to mimic peptide structures and bind to a wide array of biological receptors have cemented its importance.[1] From the essential amino acid tryptophan to neurotransmitters like serotonin and blockbuster drugs, the indole core is inextricably linked to biology and medicine.[2]

The substitution pattern on the indole ring is critical. Carboxylic acid moieties, in particular, serve as versatile synthetic handles and can act as crucial pharmacophoric elements, often engaging in hydrogen bonding interactions within enzyme active sites or improving the pharmacokinetic profile of a molecule. The position of this carboxyl group—whether at C2, C3, C4, C5, C6, or C7—creates distinct isomers with unique reactivity and biological profiles. This guide focuses on the C4-carboxy isomer, a structure whose derivatives are known to possess a range of biological activities.

Part 2: Foundational Synthesis: The Fischer Indole Synthesis

The most enduring and versatile method for creating substituted indoles is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[4][5] This powerful reaction involves the acid-catalyzed cyclization and rearrangement of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4][6]

The creation of 5-methyl-1H-indole-4-carboxylic acid is conceptually rooted in this classic transformation. The "5-methyl" portion of the target molecule would originate from a p-tolylhydrazine precursor, while the "4-carboxylic acid" group would need to be present on the carbonyl partner or introduced via a precursor on the hydrazine.

Mechanism of the Fischer Indole Synthesis

The generally accepted mechanism proceeds through several key steps:

-

Hydrazone Formation: Reaction of an arylhydrazine with an aldehyde or ketone.

-

Tautomerization: The hydrazone isomerizes to its enamine tautomer ('ene-hydrazine').

-

[7][7]-Sigmatropic Rearrangement: A proton-catalyzed rearrangement breaks the aromaticity of the benzene ring and forms a new C-C bond, yielding a di-imine intermediate.

-

Rearomatization & Cyclization: The benzene ring rearomatizes, followed by a nucleophilic attack of the newly formed amine onto an imine carbon to form a five-membered ring.

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.[4]

Caption: Generalized workflow of the Fischer Indole Synthesis.

Part 3: Synthetic Pathways to 5-Methyl-1H-indole-4-carboxylic Acid

While the Fischer synthesis is historically paramount, modern synthetic chemistry offers several routes to construct the indole-4-carboxylic acid scaffold. A direct, well-documented synthesis for the 5-methyl derivative is not widely published, underscoring a gap in the literature. However, a robust synthesis can be designed based on established protocols for analogous structures. The following protocol is a representative, multi-step synthesis adapted from known methodologies for constructing substituted indole-4-carboxylates.

Proposed Synthetic Protocol: A Multi-Step Approach

This pathway utilizes a palladium-catalyzed cross-coupling reaction, a modern and highly efficient method for forming C-N bonds, followed by cyclization and final functional group manipulation.

Causality of Experimental Choices:

-

Starting Material: 2-Bromo-5-methylaniline is chosen as it correctly places the methyl group and provides a halogen handle for the subsequent palladium-catalyzed coupling reaction.

-

Protecting Group: The Boc group (di-tert-butyl dicarbonate) is used to protect the aniline nitrogen. This prevents self-coupling and other side reactions during the Sonogashira coupling and directs reactivity. It is also easily removed under acidic conditions.

-

Sonogashira Coupling: This palladium/copper-catalyzed reaction is a highly reliable method for coupling terminal alkynes with aryl halides, efficiently constructing the carbon skeleton required for the indole ring.

-

Cyclization Catalyst: A gold(I) or copper(II) catalyst is chosen for the intramolecular hydroamination/cyclization step. These catalysts are known to be highly effective for converting o-alkynyl anilines into indoles under mild conditions.

-

Carboxylation: The final step involves a directed ortho-metalation using a strong base like n-butyllithium, followed by quenching with carbon dioxide (dry ice) to install the carboxylic acid at the C4 position. The directing group is typically an N-protecting group that can coordinate with the lithium.

Caption: A plausible multi-step synthetic workflow for 5-methyl-1H-indole-4-carboxylic acid.

Part 4: Physicochemical and Spectroscopic Characterization

Table 1: Comparative Physicochemical Properties of Indole Isomers

| Property | 5-Methyl-1H-indole-2-carboxylic acid | 1-Methyl-1H-indole-5-carboxylic acid | Methyl indole-4-carboxylate | 5-Methyl-1H-indole-4-carboxylic acid (Target) |

| CAS Number | 10241-97-1[8] | 186129-25-9[9] | 39830-66-5[10] | Not Available |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂ | C₁₀H₉NO₂ | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol [8] | 175.18 g/mol [9] | 175.18 g/mol [10] | 175.18 g/mol |

| Appearance | White to off-white powder[8] | White to light yellow solid[9] | Solid[10] | Expected: Crystalline Solid |

| Melting Point | 236-238 °C (dec.)[8] | Not Available | 68-71 °C[10] | Expected: >200 °C |

Expected Spectroscopic Signatures:

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a characteristic broad singlet for the indole N-H proton (around 11-12 ppm) and another for the carboxylic acid O-H proton (>12 ppm). A singlet for the C5-methyl group would appear around 2.4 ppm. The aromatic region would display distinct signals for the protons at the C2, C3, C6, and C7 positions, with coupling patterns revealing their connectivity.

-

¹³C NMR: The spectrum would show 10 distinct carbon signals. The most downfield signal would correspond to the carboxylic acid carbonyl carbon (~165-170 ppm). Other key signals would include the quaternary carbons of the indole ring and the methyl carbon signal at ~21 ppm.[11]

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp N-H stretch (~3300-3400 cm⁻¹), a strong C=O stretch from the carboxyl group (~1680-1710 cm⁻¹), and C=C stretching bands for the aromatic rings (~1450-1620 cm⁻¹).[12]

-

Mass Spectrometry: The molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 175 or 176, respectively, confirming the molecular weight.

Part 5: Biological Significance and Therapeutic Potential

While 5-methyl-1H-indole-4-carboxylic acid itself is not extensively studied, the indole carboxylic acid scaffold is a cornerstone in drug discovery. Derivatives have shown a vast range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][13][14]

Hypothesized Role of the Substituents:

-

4-Carboxylic Acid: This group is a potent hydrogen bond donor and acceptor. It can anchor the molecule within a receptor's active site, mimicking the carboxylate of an amino acid or interacting with key residues. Its presence also increases polarity, which can be tuned via esterification to create prodrugs with improved cell permeability.

-

5-Methyl Group: The addition of a methyl group at the C5 position increases the molecule's lipophilicity. This can enhance membrane permeability and improve oral bioavailability. Furthermore, this position can be a site of metabolism (e.g., hydroxylation by cytochrome P450 enzymes); the methyl group can block this metabolic pathway, thereby increasing the compound's half-life.

The indole-4-carboxylate scaffold has been identified as a key structural motif in the development of inhibitors for various therapeutic targets, including:

-

Tryptophan Dioxygenase (TDO) inhibitors for cancer immunotherapy.[10]

-

Histamine H3 antagonists for neurological disorders.[10]

-

Antiviral agents , particularly as a core for HIV integrase inhibitors.

The combination of the 4-carboxy and 5-methyl groups on the indole scaffold presents a synthetically tractable and biologically promising starting point for lead optimization campaigns in these and other therapeutic areas.

Part 6: Conclusion and Future Directions